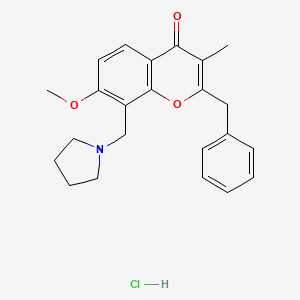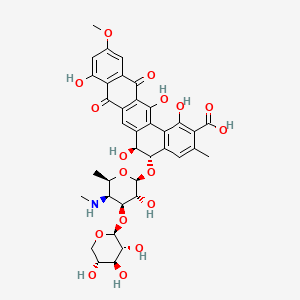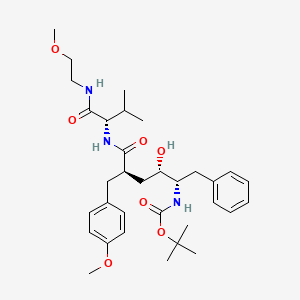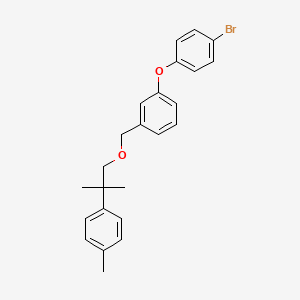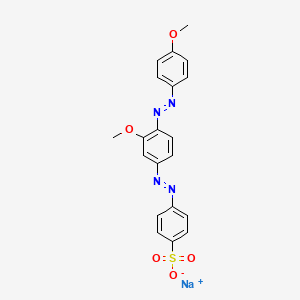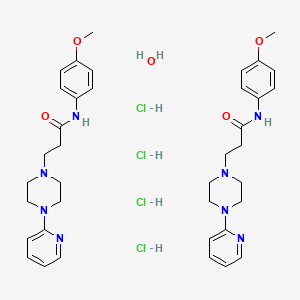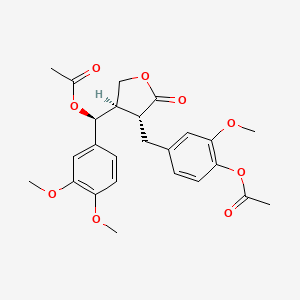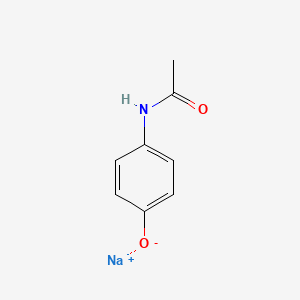
4'-Hydroxyacetanilide, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxyacetanilide, sodium salt is a chemical compound with the molecular formula C8H8NNaO2. It is a derivative of 4’-Hydroxyacetanilide, commonly known as paracetamol or acetaminophen, which is widely used as an analgesic and antipyretic agent. The sodium salt form enhances its solubility in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxyacetanilide, sodium salt typically involves the following steps:
Nitration of Acetanilide: Acetanilide is nitrated using nitric acid in the presence of sulfuric acid to form p-Nitroacetanilide.
Reduction to p-Aminoacetanilide: The p-Nitroacetanilide is then reduced to p-Aminoacetanilide using zinc and hydrochloric acid.
Formation of Diazonium Salt: The p-Aminoacetanilide is converted to a diazonium salt by reacting with sodium nitrite and hydrochloric acid at a temperature below 5°C.
Substitution Reaction: The diazonium salt is treated with a 10% sodium hydroxide solution to form 4’-Hydroxyacetanilide.
Formation of Sodium Salt: Finally, 4’-Hydroxyacetanilide is converted to its sodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods
Industrial production of 4’-Hydroxyacetanilide, sodium salt follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxyacetanilide, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced back to its parent amine compound.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc and hydrochloric acid are used.
Substitution: Sodium hydroxide is commonly used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
p-Aminoacetanilide.Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Hydroxyacetanilide, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its analgesic and antipyretic properties, similar to paracetamol.
Industry: Used in the formulation of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4’-Hydroxyacetanilide, sodium salt is similar to that of paracetamol. It primarily acts in the central nervous system by inhibiting the cyclooxygenase enzymes COX-1, COX-2, and COX-3, which are involved in prostaglandin synthesis. This inhibition increases the pain threshold and exerts antipyretic effects by acting on the heat-regulating centers of the hypothalamus .
Comparison with Similar Compounds
Similar Compounds
Paracetamol (4’-Hydroxyacetanilide): The parent compound, widely used as an analgesic and antipyretic.
Acetanilide: An older analgesic and antipyretic, less commonly used due to its toxic effects.
Phenacetin: Another analgesic and antipyretic, withdrawn from the market due to its carcinogenic properties.
Uniqueness
4’-Hydroxyacetanilide, sodium salt is unique due to its enhanced solubility in water, making it more suitable for certain pharmaceutical formulations and research applications compared to its parent compound .
Properties
CAS No. |
16958-94-4 |
|---|---|
Molecular Formula |
C8H8NNaO2 |
Molecular Weight |
173.14 g/mol |
IUPAC Name |
sodium;4-acetamidophenolate |
InChI |
InChI=1S/C8H9NO2.Na/c1-6(10)9-7-2-4-8(11)5-3-7;/h2-5,11H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
QOGCGSWEVWTHNX-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


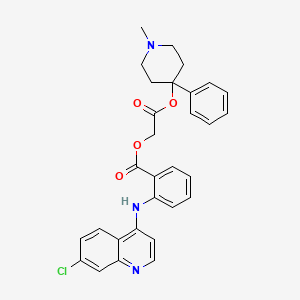
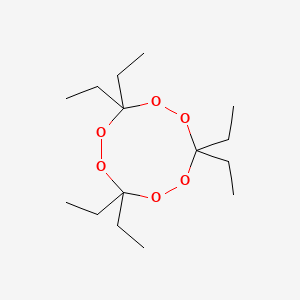
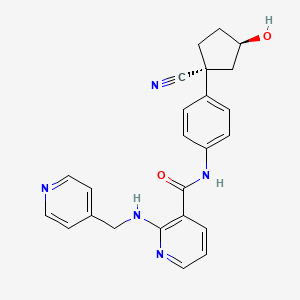
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
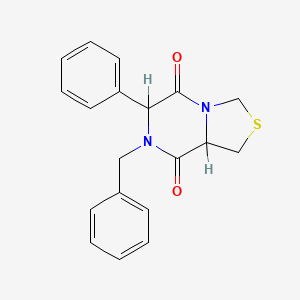
![Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)
